molecular formula C16H14ClFO2 B1327473 3'-Chloro-5'-fluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898770-42-8

3'-Chloro-5'-fluoro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327473
CAS No.: 898770-42-8
M. Wt: 292.73 g/mol
InChI Key: GYNHJZYFCXRBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H12ClFO2. It is a derivative of propiophenone, characterized by the presence of chloro, fluoro, and methoxy substituents on the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of 2-methoxybenzene with 3-chloro-5-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3’-Chloro-5’-fluoro-3-(2-hydroxyphenyl)propiophenone.

    Reduction: 3’-Chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenol.

    Substitution: 3’-Methoxy-5’-fluoro-3-(2-methoxyphenyl)propiophenone.

Scientific Research Applications

3’-Chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-5’-fluoro-3-(2-hydroxyphenyl)propiophenone
  • 3’-Methoxy-5’-fluoro-3-(2-methoxyphenyl)propiophenone
  • 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone

Uniqueness

3’-Chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenone is unique due to the combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNHJZYFCXRBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644194
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-42-8
Record name 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.